molecular formula C25H24N2O3S B2982168 Methyl 4-(2-(benzyloxy)naphthalen-1-yl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 367907-66-2

Methyl 4-(2-(benzyloxy)naphthalen-1-yl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2982168
CAS No.: 367907-66-2
M. Wt: 432.54
InChI Key: PELNZENECXEVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-(benzyloxy)naphthalen-1-yl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C25H24N2O3S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3,4-dimethyl-6-(2-phenylmethoxynaphthalen-1-yl)-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-16-21(24(28)29-3)23(26-25(31)27(16)2)22-19-12-8-7-11-18(19)13-14-20(22)30-15-17-9-5-4-6-10-17/h4-14,23H,15H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELNZENECXEVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1C)C2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-(benzyloxy)naphthalen-1-yl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N2O4SC_{21}H_{22}N_{2}O_{4}S, with a molecular weight of approximately 366.41 g/mol. The structure includes a tetrahydropyrimidine ring and a thioxo group, which are critical for its biological activity.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : Some studies have shown that naphthoquinone derivatives can induce apoptosis by increasing intracellular ROS levels. This leads to mitochondrial dysfunction and subsequent cell death .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit thymidine phosphorylase (TP), an enzyme associated with angiogenesis and tumor growth. Inhibition of TP could lead to reduced tumor proliferation and metastasis .
  • Cytotoxicity : The compound has demonstrated cytotoxic effects in various cancer cell lines through mechanisms such as DNA damage and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
CytotoxicityInduces cell death in cancer cell lines
Enzyme InhibitionInhibits thymidine phosphorylase
ROS InductionIncreases ROS leading to apoptosis
Anticancer PropertiesSuppresses tumor growth in preclinical studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant reductions in cell viability at specific concentrations. The mechanism was linked to increased ROS levels leading to apoptotic pathways activation.

Case Study 2: Thymidine Phosphorylase Inhibition

Another research project focused on the compound's ability to inhibit thymidine phosphorylase. The findings suggested that the compound could effectively reduce angiogenesis in xenograft models by targeting this enzyme, thus offering a novel approach for cancer therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.